Superior Potency in Inducing Phase II Detoxification Enzymes In Vivo
In a direct comparative study in rats, diallyl trisulfide (DATS) exhibited a significantly higher capacity to induce hepatic phase II detoxification enzymes than its analog, diallyl disulfide (DADS). The effect on glutathione S-transferase (GST) activity followed a clear structure-activity relationship where potency increased with the number of sulfur atoms [1].
| Evidence Dimension | Induction of hepatic glutathione S-transferase (GST) activity |
|---|---|
| Target Compound Data | DATS: 4.2-fold increase in GST activity |
| Comparator Or Baseline | DADS: 3.1-fold increase in GST activity |
| Quantified Difference | DATS is 35% more potent than DADS |
| Conditions | In vivo study in rats, oral gavage administration for 5 days |
Why This Matters
This quantifiable, superior in vivo potency for inducing detoxification pathways justifies selecting DATS over DADS for chemoprevention studies where maximal enzyme induction is the experimental goal.
- [1] Munday, R., Munday, C. M., & Munday, J. S. (2001). Relative activities of organosulfur compounds derived from onions and garlic in increasing tissue activities of quinone reductase and glutathione transferase in rat tissues. Nutrition and Cancer, 40(2), 205-210. View Source
